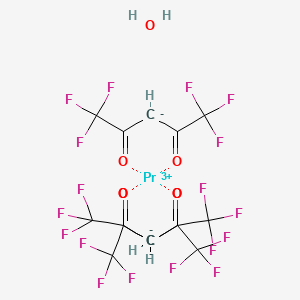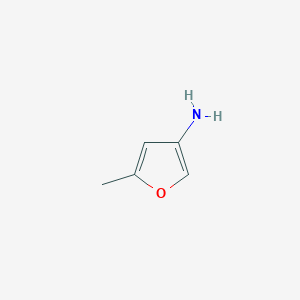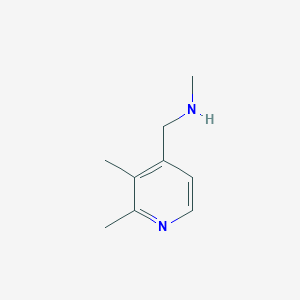
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine is a nitrogen-containing heterocyclic compound It features a pyridine ring substituted with two methyl groups at positions 2 and 3, and an N-methylmethanamine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylpyridine.
N-Methylation: The pyridine derivative undergoes N-methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol, under mild conditions to avoid over-reduction or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a pyridine N-oxide derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines.
Scientific Research Applications
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the N-methylmethanamine group, making it less versatile in certain applications.
N-Methylpyridin-4-amine: Similar structure but without the dimethyl substitution, affecting its chemical reactivity and biological activity.
4-Methylpyridine: A simpler structure with different electronic properties.
Uniqueness
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2,3-dimethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-8(2)11-5-4-9(7)6-10-3/h4-5,10H,6H2,1-3H3 |
InChI Key |
QMJQFKKVSZNRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)

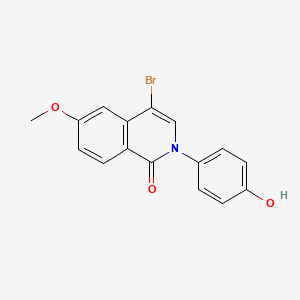
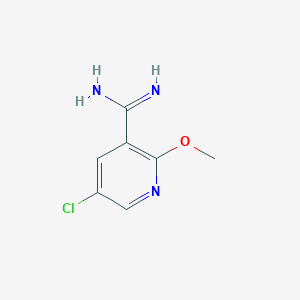
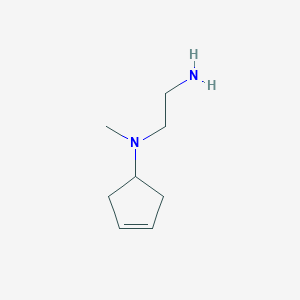
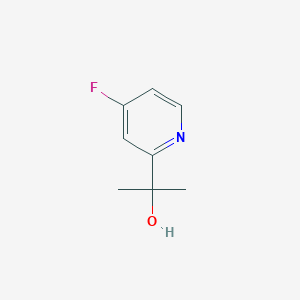
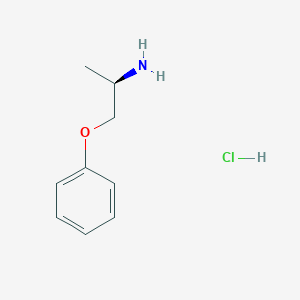

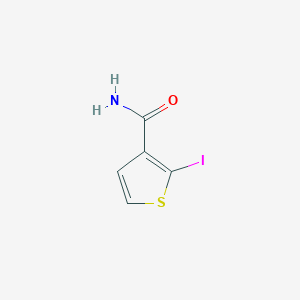
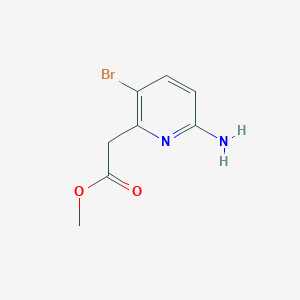
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
